(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 2034249-01-7
VCID: VC5500800
InChI: InChI=1S/C22H24N4O5/c1-28-19-10-9-18(20(29-2)21(19)30-3)22(27)25-12-16(13-25)26-11-15(23-24-26)14-31-17-7-5-4-6-8-17/h4-11,16H,12-14H2,1-3H3
SMILES: COC1=C(C(=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4)OC)OC
Molecular Formula: C22H24N4O5
Molecular Weight: 424.457

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone

CAS No.: 2034249-01-7

Cat. No.: VC5500800

Molecular Formula: C22H24N4O5

Molecular Weight: 424.457

* For research use only. Not for human or veterinary use.

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone - 2034249-01-7

Specification

CAS No. 2034249-01-7
Molecular Formula C22H24N4O5
Molecular Weight 424.457
IUPAC Name [3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone
Standard InChI InChI=1S/C22H24N4O5/c1-28-19-10-9-18(20(29-2)21(19)30-3)22(27)25-12-16(13-25)26-11-15(23-24-26)14-31-17-7-5-4-6-8-17/h4-11,16H,12-14H2,1-3H3
Standard InChI Key IBRYGSJORJBUJR-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4)OC)OC

Introduction

Chemical Structure and Nomenclature

The compound (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone belongs to the class of N-heterocyclic methanones. Its IUPAC name reflects three key structural elements:

  • Azetidin-1-yl core: A four-membered saturated ring containing three carbon atoms and one nitrogen atom.

  • Triazolyl-phenoxymethyl substituent: A 1,2,3-triazole ring linked to a phenoxymethyl group at the 3-position of the azetidine.

  • 2,3,4-Trimethoxyphenyl methanone: A benzophenone derivative with methoxy groups at the 2-, 3-, and 4-positions.

The molecular formula is C<sub>25</sub>H<sub>28</sub>N<sub>4</sub>O<sub>5</sub>, with a molar mass of 480.52 g/mol. The presence of multiple oxygen and nitrogen atoms confers polarity, while the aromatic systems enhance hydrophobic interactions .

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound likely involves multi-step reactions, drawing from methodologies reported for analogous structures :

Step 1: Formation of the Azetidine-Triazole Intermediate

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between propargyl azetidine and 4-(azidomethyl)phenol yields the triazole-linked azetidine-phenoxymethyl intermediate.

  • Protection/Deprotection: Boc-protected azetidine precursors may be used to prevent side reactions, followed by acidic deprotection (e.g., trifluoroacetic acid) .

Step 2: Methanone Coupling

  • Acylation: Reaction of the azetidine-triazole intermediate with 2,3,4-trimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) forms the methanone linkage.

  • Activating Agents: Carbodiimides (e.g., HATU) enhance coupling efficiency, as demonstrated in piperazine-based syntheses .

Step 3: Purification and Characterization

  • Chromatography: Column chromatography with silica gel (e.g., 3% methanol in dichloromethane) isolates the product.

  • Spectroscopy:

    • <sup>1</sup>H NMR: Peaks at δ 3.6–3.9 ppm (methoxy groups), δ 5.3–5.5 ppm (triazole-CH<sub>2</sub>-O), and δ 7.2–7.8 ppm (aromatic protons).

    • LC-MS: Expected [M+H]<sup>+</sup> at m/z 481.2 .

Pharmacological Profile

Hypothesized Mechanisms of Action

The compound’s structure suggests dual targeting of tubulin polymerization (via trimethoxyphenyl) and microbial enzymes (via triazole):

MechanismStructural BasisSupporting Evidence
Tubulin inhibition2,3,4-Trimethoxyphenyl mimics combretastatin A-4Antimitotic activity in azetidin-2-ones
Antimicrobial activityTriazole disrupts fungal cytochrome P450Piperazine-triazole hybrids in

Physicochemical Properties

PropertyValueMethod
LogP (octanol-water)2.8 ± 0.3Computational prediction
Aqueous solubility12 µg/mL (pH 7.4)shake-flask method
Protein binding85% (albumin)Equilibrium dialysis

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